Cas no 122018-50-2 (α-L-Arabinopyranoside, (3β,25R)-spirost-5-en-3-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)- (9CI))

α-L-Arabinopyranoside, (3β,25R)-spirost-5-en-3-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)- (9CI) structure
122018-50-2 structure
Product Name:α-L-Arabinopyranoside, (3β,25R)-spirost-5-en-3-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)- (9CI)
Numero CAS:122018-50-2
MF:C56H90O26
MW:1179.2982211113
CID:226078
PubChem ID:14283960
Update Time:2024-03-01

α-L-Arabinopyranoside, (3β,25R)-spirost-5-en-3-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • a-L-Arabinopyranoside, (3b,25R)-spirost-5-en-3-yl O-b-D-glucopyranosyl-(1&reg
    • 3)]-O-b-D-galactopyranosyl-(1&reg
    • 4)-O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • 2)- (9CI)
    • Ceposide D
    • Spiro[8H-naphth[2',1':4,5]indeno[2,1-b]furan-8,2'-[2H]pyran],a-L-arabinopyranoside deriv.
    • Spirostan, a-L-arabinopyranoside deriv.
    • α-L-Arabinopyranoside, (3β,25R)-spirost-5-en-3-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)- (9CI)
    • alpha-L-Arabinopyranoside, (3beta,25R)-spirost-5-en-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-glucopyranosyl-(1-->3)]-O-beta-D-galactopyranosyl-(1-->4)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-
    • 122018-50-2
    • DTXSID601099151
    • Inchi: 1S/C56H90O26/c1-21-8-13-56(72-19-21)22(2)34-30(82-56)15-28-26-7-6-24-14-25(9-11-54(24,4)27(26)10-12-55(28,34)5)74-52-47(35(61)29(60)20-71-52)80-49-44(70)41(67)45(23(3)73-49)78-53-48(81-51-43(69)40(66)37(63)32(17-58)76-51)46(38(64)33(18-59)77-53)79-50-42(68)39(65)36(62)31(16-57)75-50/h6,21-23,25-53,57-70H,7-20H2,1-5H3
    • Chiave InChI: ZMXQNYSKYBAHKJ-UHFFFAOYSA-N
    • Sorrisi: O1C2(CCC(C)CO2)C(C)C2C1CC1C3CC=C4CC(CCC4(C)C3CCC12C)OC1C(C(C(CO1)O)O)OC1C(C(C(C(C)O1)OC1C(C(C(C(CO)O1)O)OC1C(C(C(C(CO)O1)O)O)O)OC1C(C(C(C(CO)O1)O)O)O)O)O

Proprietà calcolate

  • Massa esatta: 1178.57203297g/mol
  • Massa monoisotopica: 1178.57203297g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 14
  • Conta accettatore di obbligazioni idrogeno: 26
  • Conta atomi pesanti: 82
  • Conta legami ruotabili: 13
  • Complessità: 2200
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 35
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.7
  • Superficie polare topologica: 394Ų

α-L-Arabinopyranoside, (3β,25R)-spirost-5-en-3-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)- (9CI) Letteratura correlata

Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.